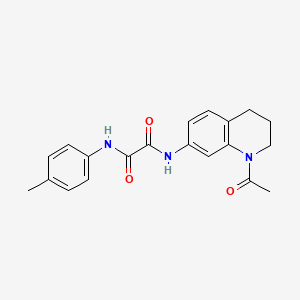

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-5-8-16(9-6-13)21-19(25)20(26)22-17-10-7-15-4-3-11-23(14(2)24)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQZEOLPKEDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse sources.

The compound's chemical structure is characterized by a tetrahydroquinoline core and an ethanediamide functional group. Below are the key properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| LogP | 3.326 |

| Polar Surface Area | 46.668 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is often achieved through the Povarov reaction involving an aniline derivative and an aldehyde.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.

- Coupling with Phenyl Derivative : The final step involves coupling with a 4-methylphenyl derivative using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, including kinases that play roles in cancer progression.

- Receptor Binding : It has been shown to bind to specific receptors involved in neurotransmission and cell signaling, potentially influencing neurological functions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects : Its structural similarity to known neuroprotective agents raises interest in its potential for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

- Neuropharmacological Studies : Research featured in Pharmacology Biochemistry and Behavior showed that compounds with similar structures could enhance cognitive functions in animal models, suggesting potential applications in treating Alzheimer's disease .

Q & A

What are the key considerations for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with the preparation of the 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl and 4-methylphenyl moieties. Key steps include:

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydroquinoline and 4-methylphenyl fragments via the ethanediamide bridge.

- Solvent optimization : Polar aprotic solvents like DMF or acetone are preferred to stabilize intermediates and improve reaction kinetics .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure complete activation of reactive groups without decomposition .

Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

How can researchers characterize the structural integrity of this compound?

Basic Research Question

Characterization requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Assign peaks for the acetyl group (δ ~2.1–2.3 ppm, singlet), tetrahydroquinoline protons (δ ~1.5–3.0 ppm, multiplet), and 4-methylphenyl protons (δ ~2.3 ppm, singlet) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate the ethanediamide linkage .

- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination, focusing on hydrogen-bonding interactions between the amide groups and aromatic rings .

What experimental strategies can resolve contradictions in biological activity data for this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay variability or conformational flexibility. Mitigation approaches include:

- Dose-response standardization : Replicate assays across multiple cell lines or enzyme batches to identify outliers .

- Conformational analysis : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess how solvent or binding pocket environments influence ligand flexibility .

- Statistical validation : Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

Structure-activity relationship (SAR) modeling and docking studies are critical:

- Docking protocols : Use AutoDock Vina to simulate binding to targets like enzymes or receptors. Parameterize force fields to account for the compound’s amide and acetyl groups .

- Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to compute charge distribution and dipole moments, which influence binding affinity .

- Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values to refine predictive models .

What methodologies are recommended for studying the compound’s stability under varying conditions?

Advanced Research Question

Stability studies should address:

- Thermal degradation : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.

- Photolytic stability : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .

- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. The acetyl group may hydrolyze under alkaline conditions (pH > 10) .

How can researchers investigate the compound’s potential as a pharmacophore scaffold?

Advanced Research Question

Focus on SAR-driven modifications:

- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 2-naphthyl) to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the ethanediamide linker with sulfonamide or urea groups to modulate solubility and target affinity .

- In vivo profiling : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.